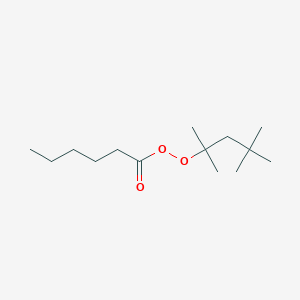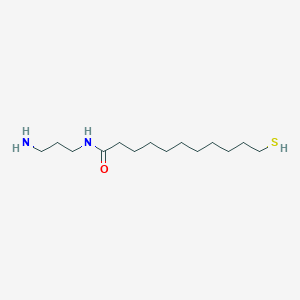
N-(3-aminopropyl)-11-sulfanylundecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-aminopropyl)-11-sulfanylundecanamide is a compound that features both an amine group and a sulfanyl group attached to a long carbon chain. This unique structure allows it to participate in various chemical reactions and makes it useful in multiple scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-11-sulfanylundecanamide typically involves the reaction of 11-bromoundecanoic acid with 3-aminopropylamine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the amine group. The resulting intermediate is then treated with a thiol compound to introduce the sulfanyl group.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for maximizing efficiency and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-aminopropyl)-11-sulfanylundecanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted amides and thiols.
Wissenschaftliche Forschungsanwendungen
N-(3-aminopropyl)-11-sulfanylundecanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Wirkmechanismus
The mechanism of action of N-(3-aminopropyl)-11-sulfanylundecanamide involves its ability to interact with various molecular targets through its amine and sulfanyl groups. These interactions can modulate the activity of enzymes and proteins, affecting various biochemical pathways. The compound’s long carbon chain also allows it to integrate into lipid membranes, potentially altering membrane properties and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-aminopropyl)-n-dodecylpropane-1,3-diamine: Similar structure but with an additional amine group.
(3-aminopropyl)triethoxysilane: Contains a similar amine group but is used primarily for surface functionalization.
Uniqueness
N-(3-aminopropyl)-11-sulfanylundecanamide is unique due to its combination of an amine and a sulfanyl group attached to a long carbon chain. This structure provides it with distinct chemical reactivity and the ability to interact with a wide range of molecular targets, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
394646-99-2 |
|---|---|
Molekularformel |
C14H30N2OS |
Molekulargewicht |
274.47 g/mol |
IUPAC-Name |
N-(3-aminopropyl)-11-sulfanylundecanamide |
InChI |
InChI=1S/C14H30N2OS/c15-11-9-12-16-14(17)10-7-5-3-1-2-4-6-8-13-18/h18H,1-13,15H2,(H,16,17) |
InChI-Schlüssel |
CWTNVZGCCQASKH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCS)CCCCC(=O)NCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


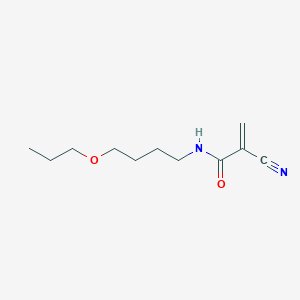
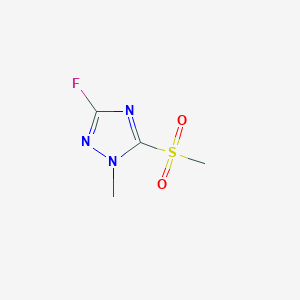
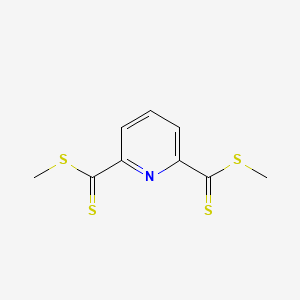
![(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one](/img/structure/B14246429.png)
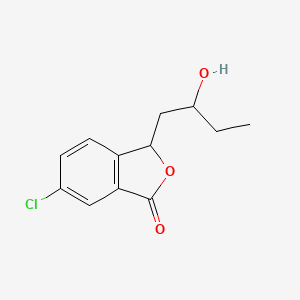
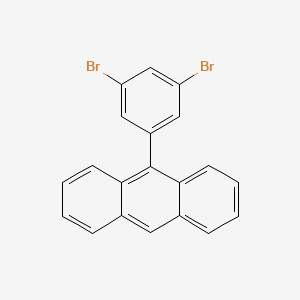
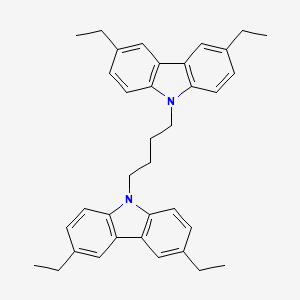
![6-Bromo-2-(3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl)-1,3-benzothiazole](/img/structure/B14246454.png)
![1-[4-(2,5-dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene](/img/structure/B14246458.png)
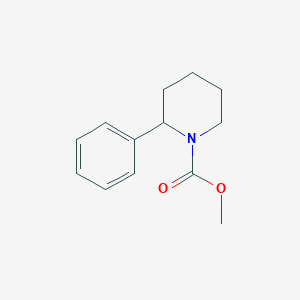

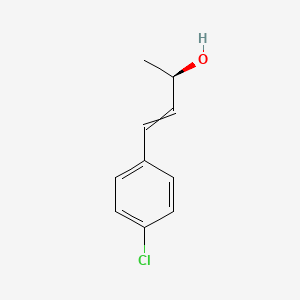
![1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]-](/img/structure/B14246492.png)
